![molecular formula C11H12N4O2S B2508218 N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine CAS No. 2135339-91-0](/img/structure/B2508218.png)
N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine” is a chemical compound with the molecular formula C11H12N4O2S . It has a molecular weight of 264.31 . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine” is 1S/C11H12N4O2S/c1-18(16,17)9-5-3-2-4-8(9)14-11-13-7-6-10(12)15-11/h2-7H,1H3,(H3,12,13,14,15) .Physical And Chemical Properties Analysis
“N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine” is a white to yellow solid . It has a molecular weight of 264.31 . The compound should be stored at +4°C .Scientific Research Applications
- N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine derivatives have been investigated for their antitumor activity . Researchers have synthesized and evaluated these compounds against human breast cancer cells and human gastric cancer cells . Their potential as inhibitors or modulators of specific cellular pathways could contribute to novel cancer therapies.
- The compound has been studied for its cyclin-dependent kinase 6 (CDK6) inhibitory activity . CDK6 plays a crucial role in cell cycle regulation, and inhibiting it may impact cancer cell proliferation . Understanding its mechanism of action could lead to targeted therapies.
- In vitro cyclooxygenase (COX) inhibition assays have been conducted with related compounds . COX enzymes are involved in inflammation and pain pathways. Investigating the anti-inflammatory potential of this compound could reveal insights for drug development.
- In a liver fibrosis model, vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet-derived growth factor-β (PDGF-β) inhibitor sorafenib reduced collagen deposition significantly . Exploring the role of this compound in angiogenesis inhibition may have implications for treating fibrotic diseases.
Cancer Research and Chemotherapy
Kinase Inhibition
Anti-Inflammatory Agents
Angiogenesis Inhibition
Safety and Hazards
properties
IUPAC Name |
2-N-(2-methylsulfonylphenyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-18(16,17)9-5-3-2-4-8(9)14-11-13-7-6-10(12)15-11/h2-7H,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOZSGHCNGPDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC2=NC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.